REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[C:9]1[N:14]=[C:13]([C:15]([NH:17][C:18]2[C:27]([CH3:28])=[CH:26][C:21]([C:22]([O:24]C)=[O:23])=[CH:20][C:19]=2[CH3:29])=[O:16])[C:12]([CH3:30])=[CH:11][CH:10]=1.O>CN1CCCC1=O>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:9]2[N:14]=[C:13]([C:15]([NH:17][C:18]3[C:19]([CH3:29])=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[CH:26][C:27]=3[CH3:28])=[O:16])[C:12]([CH3:30])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
|
171.2 g
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Type
|
reactant
|
Smiles
|
OC1CCNCC1
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Name
|
|
Quantity
|
69 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)OC)C=C1C)C)C
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Name
|
|
Quantity
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483 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
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1000 mL
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Type
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CUSTOM
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Details
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the mixture is stirred at 150° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture is cooled to ambient temperature
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Type
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WASH
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Details
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The mixture is washed with methyl t-butyl ether (300 mL)
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Type
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EXTRACTION
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Details
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The mixture is extracted with a solution of 1/1 ethyl acetate/methyl-t-butyl ether (3×250 mL)
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Type
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CUSTOM
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Details
|
The organic layer is evaporated to dryness
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Type
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ADDITION
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Details
|
Water (500 mL) is added to the residue
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Type
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STIRRING
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Details
|
the resulting mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the filtered material dried in an oven vacuum at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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DISSOLUTION
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Details
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The dried light brown solid is dissolved in acetone (500 mL)
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Type
|
TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
ADDITION
|
Details
|
Water (1000 mL) is slowly added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtered material dried under reduced pressure at 45° C
|
Type
|
STIRRING
|
Details
|
The dried material is stirred in ethyl acetate (600 mL) at 50° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtered material dried under reduced pressure at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)O)C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.8 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |